

An In-Depth Technical Guide to the Crystal Structure Analysis of Tetrahydrorhombifoline

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Compound of Interest		
Compound Name:	Tetrahydrorhombifoline	
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Disclaimer: As of late 2025, a detailed single-crystal X-ray diffraction study providing the complete crystal structure of **tetrahydrorhombifoline** is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Consequently, this guide provides a comprehensive, generalized framework for the crystal structure analysis of a small molecule like **tetrahydrorhombifoline**, including detailed experimental protocols and data presentation templates. Furthermore, potential biological activities and signaling pathways are discussed based on the broader class of quinolizidine alkaloids to which **tetrahydrorhombifoline** belongs.

Introduction to Tetrahydrorhombifoline

Tetrahydrorhombifoline is a quinolizidine alkaloid with the chemical formula C₁₅H₂₄N₂O.[1] Alkaloids in this class are known for a wide range of biological activities, making them of interest to researchers in drug discovery and development. A definitive crystal structure would provide invaluable insights into its three-dimensional conformation, intramolecular interactions, and potential binding modes with biological targets. Such information is crucial for structure-activity relationship (SAR) studies and rational drug design.

This guide outlines the necessary steps to determine the crystal structure of **tetrahydrorhombifoline**, from sample preparation to data analysis and interpretation.



Experimental Protocols: From Molecule to Crystal Structure

The determination of a small molecule crystal structure via single-crystal X-ray diffraction is a multi-step process. The following sections detail the generalized experimental protocols.

Synthesis and Purification of Tetrahydrorhombifoline

Prior to crystallization, a pure sample of **tetrahydrorhombifoline** is required. While specific synthesis routes for **tetrahydrorhombifoline** are not detailed in the provided search results, a general approach would involve:

- Chemical Synthesis: Utilization of appropriate starting materials and reagents to construct the quinolizidine core and introduce the necessary functional groups.
- Extraction from Natural Sources: If applicable, isolation from plant material known to produce this alkaloid, followed by chromatographic purification.
- Purity Assessment: The purity of the synthesized or isolated compound should be assessed
 using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass
 Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of >95%
 is generally desirable for crystallization trials.

Crystallization

The goal of crystallization is to obtain single crystals of sufficient size and quality for X-ray diffraction. This is often the most challenging step.

Materials and Reagents:

- Purified tetrahydrorhombifoline
- A variety of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)
- Crystallization plates (e.g., 24- or 96-well sitting or hanging drop vapor diffusion plates)
- Micro-pipettes



Stereomicroscope

Common Crystallization Techniques:

- Slow Evaporation: A solution of **tetrahydrorhombifoline** in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute to the point of crystallization.
- Vapor Diffusion (Hanging and Sitting Drop): A small drop of the tetrahydrorhombifoline solution is equilibrated against a larger reservoir of a precipitant solution. The gradual diffusion of vapor from the drop to the reservoir (or vice-versa) slowly increases the concentration of the compound in the drop, leading to crystallization.
- Solvent Diffusion: A solution of the compound is carefully layered with a miscible "antisolvent" in which the compound is poorly soluble. Diffusion at the interface can induce crystallization.

Screening for Crystallization Conditions:

A systematic approach is to screen a wide range of solvents, solvent mixtures, concentrations, and temperatures. Automated liquid handling systems can facilitate the setup of numerous crystallization trials.

Single-Crystal X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Instrumentation:

- Single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).
- Cryo-cooling system (e.g., liquid nitrogen stream) to protect the crystal from radiation damage and improve data quality.

Procedure:



- Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a cryo-loop.
- Cryo-protection: The crystal is often flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage during data collection.
- Data Collection: The crystal is exposed to a monochromatic X-ray beam and rotated. The
 diffracted X-rays are recorded by the detector at various crystal orientations. A complete
 dataset consists of hundreds or thousands of diffraction images.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

Software:

- Data processing software (e.g., CrysAlisPro, APEX, XDS)
- Structure solution and refinement software (e.g., SHELXT, SHELXL, Olex2)

Steps:

- Data Reduction: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
- Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
- Structure Refinement: The initial model is refined against the experimental data by adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by crystallographic R-factors (R1, wR2) and the goodness-of-fit (GooF).

Data Presentation

Quantitative data from a crystal structure analysis should be presented in a clear and standardized format. The following tables serve as templates for the crystallographic data of **tetrahydrorhombifoline**, once determined.





Table 1: Crystal Data and Structure Refinement Details for Tetrahydrorhombifoline



Parameter	Value
Empirical formula	C15H24N2O
Formula weight	248.37
Temperature (K)	e.g., 100(2)
Wavelength (Å)	e.g., 0.71073
Crystal system	e.g., Monoclinic
Space group	e.g., P21/c
Unit cell dimensions	
a (Å)	Value
b (Å)	Value
c (Å)	Value
α (°)	90
β (°)	Value
y (°)	90
Volume (ų)	Value
Z	e.g., 4
Density (calculated) (Mg/m³)	Value
Absorption coefficient (mm ⁻¹)	Value
F(000)	Value
Crystal size (mm³)	e.g., 0.20 x 0.15 x 0.10
Theta range for data collection (°)	e.g., 2.0 to 28.0
Index ranges	h, k, I ranges
Reflections collected	Value
Independent reflections	Value



R(int)	Value	
Completeness to theta = 25.242° (%)	Value	
Refinement method	Full-matrix least-squares on F ²	
Data / restraints / parameters	Values	
Goodness-of-fit on F ²	Value	
Final R indices [I>2sigma(I)]	R1 = Value, wR2 = Value	
R indices (all data)	R1 = Value, wR2 = Value	
Absolute structure parameter	Value (if applicable)	
Largest diff. peak and hole (e.Å ⁻³)	Values	

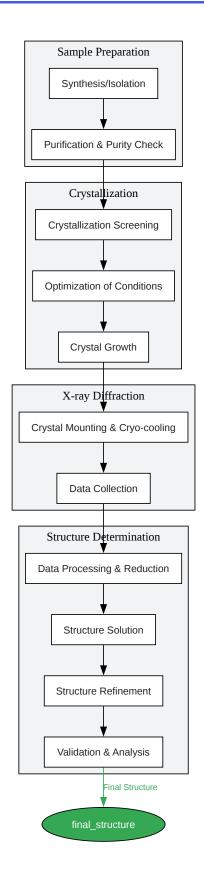
Table 2: Selected Bond Lengths (Å) and Angles (°) for Tetrahydrorhombifoline

Bond	Length (Å)	Angle	Angle (°)
N1-C2	Value	C2-N1-C10	Value
N1-C10	Value	C6-C5-N1	Value
C5-N1	Value		

Mandatory Visualizations Experimental Workflow

The following diagram illustrates the general workflow for small molecule single-crystal X-ray crystallography.





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Caption: General workflow for single-crystal X-ray structure determination.



Potential Biological Activity and Signaling Pathways

While the specific molecular targets of **tetrahydrorhombifoline** are not well-defined, the broader class of quinolizidine alkaloids exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and effects on the central nervous system.[2][3]

Anti-inflammatory Activity:

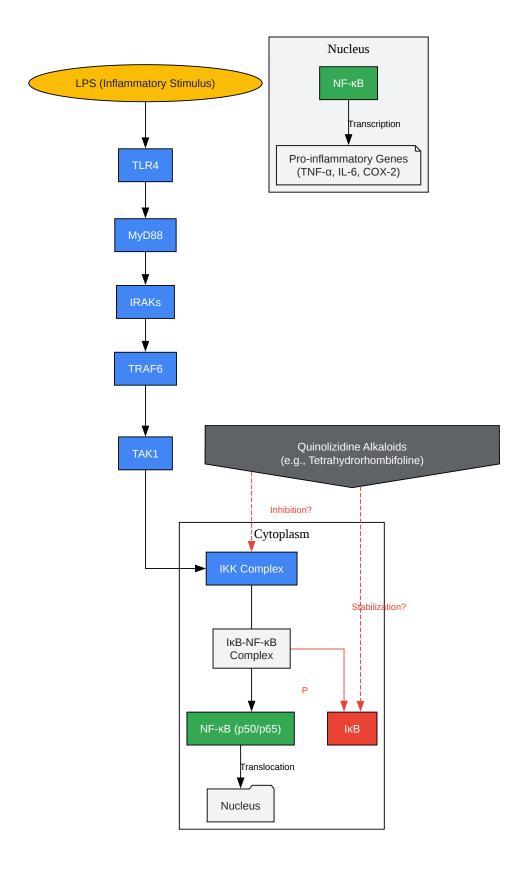
Several quinolizidine alkaloids have been shown to possess anti-inflammatory properties.[2][4] [5] This activity is often associated with the modulation of key inflammatory signaling pathways. For instance, some alkaloids can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[6] This inhibition can occur through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][6] The NF-κB pathway is a central regulator of the inflammatory response.

Interaction with Ion Channels and Receptors:

Quinolizidine alkaloids have also been reported to interact with various ion channels and neurotransmitter receptors.[7][8][9] Some members of this class show affinity for nicotinic and muscarinic acetylcholine receptors, which could explain some of their neurological effects.[10] The modulation of ion channel function can impact cellular excitability and signaling.

The following diagram illustrates a simplified representation of the NF-kB signaling pathway, a potential target for the anti-inflammatory effects of quinolizidine alkaloids.





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